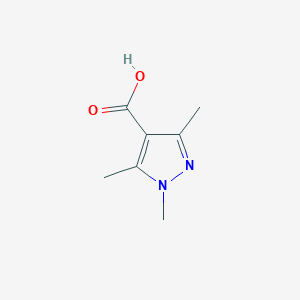
1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1H-pyrazole-4-carboxylic acid involves several key steps, including Claisen condensation, cyclization, deamination, and hydrolysis reactions. The improved synthesis method has led to a significant increase in yield, from 70% reported in literature to 97.1% (Dong, 2011). A "one-pot" synthesis approach has also been reported, showing moderate to good yields and highlighting efficiency and green chemistry aspects (Jian-An Jiang et al., 2012).
Molecular Structure Analysis
The molecular structure of 1H-pyrazole-4-carboxylic acid derivatives has been explored through X-ray crystallography and solid-state NMR techniques. For instance, the structure of simple pyrazole-4-carboxylic acids was studied, revealing polymorphism and solid-state proton transfer in some polymorphs (Infantes et al., 2013).
Chemical Reactions and Properties
1H-pyrazole-4-carboxylic acid undergoes functionalization reactions, where it can be converted into esters or amides when reacted with alcohols or N-nucleophiles. Cyclocondensation reactions of this compound with phenylhydrazine or hydrazine hydrate have also been reported, yielding pyrazolo[3,4-d]pyridazines (Akçamur et al., 1997).
Physical Properties Analysis
The physical properties, including crystal structure and dynamic behaviors of 1H-pyrazole-4-carboxylic acids, have been analyzed. Studies have shown the existence of polymorphism and tautomerism, with solid-state proton transfers observed in some cases, which significantly affects their physical characteristics (Infantes et al., 2013).
Chemical Properties Analysis
The chemical properties of 1H-pyrazole-4-carboxylic acid derivatives have been explored through their reactions with various compounds, revealing their potential for further functionalization and application in synthesis. For example, their reactions with hydroxylamines and carbazates lead to a range of N-substituted derivatives, showcasing the versatility of these compounds (Korkusuz & Yıldırım, 2010).
Applications De Recherche Scientifique
Application 3: Electrochemical Oxidation
- Summary of the Application : 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid has been used as an electrode in electrocatalytic oxidation .
Application 4: Photoluminescent Materials
- Summary of the Application : 1,3,5-Triarylpyrazoline compounds, which are structurally similar to 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid, have excellent fluorescence and better hole transport characteristics, thermal stability and washing resistance .
- Methods of Application : These compounds can be used as photoluminescent and photoluminescent materials, organic nonlinear optical materials and photorefractive materials .
Application 5: Marine Natural Products
- Summary of the Application : 1,3,5-Trimethyl-1H-Pyrazole-4-Carboxylic Acid is a marine natural product found in Cinachyrella sp .
Application 6: Electrode in Electrocatalytic Oxidation
- Summary of the Application : 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid has been used as an electrode in electrocatalytic oxidation .
Application 7: Marine Natural Products
Safety And Hazards
Propriétés
IUPAC Name |
1,3,5-trimethylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-4-6(7(10)11)5(2)9(3)8-4/h1-3H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIOGQJFLIPRBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353049 |
Source


|
| Record name | 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid | |
CAS RN |
1125-29-7 |
Source


|
| Record name | 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5-TRIMETHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzo[d]thiazol-7-amine](/img/structure/B73251.png)










